molecular formula C9H10N2O3 B8575349 2-(2-Ureidophenyl)acetic acid

2-(2-Ureidophenyl)acetic acid

Cat. No.: B8575349
M. Wt: 194.19 g/mol
InChI Key: LWJLOHZFRVEQPM-UHFFFAOYSA-N
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Description

2-(2-Ureidophenyl)acetic acid is a phenylacetic acid derivative featuring a urea functional group (-NHCONH₂) attached to the phenyl ring at the ortho position relative to the acetic acid moiety. This compound combines the carboxylic acid's reactivity with the urea group's hydrogen-bonding capacity, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-[2-(carbamoylamino)phenyl]acetic acid

InChI

InChI=1S/C9H10N2O3/c10-9(14)11-7-4-2-1-3-6(7)5-8(12)13/h1-4H,5H2,(H,12,13)(H3,10,11,14)

InChI Key

LWJLOHZFRVEQPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Ureido Group Reactivity

The urea functionality (-NHCONH₂) participates in nucleophilic addition and substitution reactions:

a. Nucleophilic Addition with Isocyanates

  • Reacts with phenyl isocyanate in deep eutectic solvents (e.g., [ChCl][ZnCl₂]₂) to form unsymmetrical urea derivatives .

  • Yields exceed 85% under mild heating (60–80°C) without catalysts .

b. Cyclocondensation

  • Forms heterocyclic compounds (e.g., thiazolidines) via reaction with aldehydes or ketones in aqueous ethanol .

  • Example: Condensation with benzaldehyde yields 2-arylthiazolidine derivatives .

c. Acid/Base-Mediated Rearrangements

  • Hydrochloric acid activates the urea group for electrophilic substitution, enabling selective reactions with amines .

  • In mixed solvent systems (water/ACN), substrate selectivity occurs, favoring aromatic amines over aliphatic ones .

Acetic Acid Backbone Reactions

The carboxylic acid group undergoes typical transformations:

a. Esterification

  • Reacts with alcohols (e.g., ethanol) under DCC/DMAP catalysis to form esters .

  • Example: Ethyl 2-(2-ureidophenyl)acetate synthesis achieves >90% purity after extraction .

b. Amidation

  • Couples with primary amines via EDCI/HOBt activation, producing stable amides .

  • Boc-protected intermediates simplify purification .

c. Decarboxylation

  • Heated in morpholine/sulfur systems under reflux to yield arylacetonitrile derivatives .

  • Requires prolonged reaction times (18–24 hours) and acidic workup .

Aromatic Ring Modifications

The phenyl group undergoes electrophilic substitution:

a. Halogenation

  • Chlorination occurs via Ullmann coupling with para-chlorophenol in the presence of Cu powder/NaOH .

  • Yields 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone as a key intermediate .

b. Friedel-Crafts Acylation

  • Reacts with acetyl chloride in [ChCl][ZnCl₂]₂ to introduce acetyl groups at the ortho position .

Catalytic Systems and Reaction Optimization

Key catalysts and solvents influencing reactivity:

Reaction TypeOptimal Catalyst/SolventYield (%)TimeSource
Urea derivatization[ChCl][ZnCl₂]₂ (DES)85–942–5 h
EsterificationDCC/DMAP>906 h
Nucleophilic additionDIPEAc9345 min
HalogenationCu powder/NaOH8010 h
  • Solvent Effects : Polar aprotic solvents (e.g., DIPEAc) accelerate urea-forming reactions, while aqueous systems favor selectivity .

  • Temperature : Room-temperature reactions minimize side products in multicomponent syntheses .

Substrate Selectivity and Limitations

  • Steric Hindrance : Bulky substituents on the phenyl ring reduce reaction rates for electrophilic substitutions .

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) deactivate the aromatic ring, requiring harsher conditions .

  • Acid Sensitivity : Prolonged exposure to concentrated HCl degrades the urea moiety, necessitating controlled reaction times .

Comparison with Similar Compounds

Structural Features

Compound Name Structural Features Key Substituents' Electronic Effects
2-(2-Ureidophenyl)acetic acid Ureido group (-NHCONH₂) at ortho position; acetic acid group Urea: Strong hydrogen-bond donor/acceptor; electron-withdrawing
2-(3-Bromo-4-methoxyphenyl)acetic acid Bromo (meta), methoxy (para), and acetic acid groups Br: Electron-withdrawing; OMe: Electron-donating
2-(4-Octylphenyl)acetic acid Octyl chain (para position); acetic acid group Alkyl chain: Hydrophobic; electron-donating via inductive effects
2-(2-Chloro-3,4-dimethoxyphenyl)acetic acid Chloro (ortho), dimethoxy (meta/para), acetic acid groups Cl: Electron-withdrawing; OMe: Electron-donating
(2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid Trifluoromethyl (para), amino, and acetic acid groups CF₃: Strong electron-withdrawing; NH₂: Electron-donating

Physicochemical Properties

  • Crystal Packing :
    • Ureido derivatives form extended hydrogen-bond networks due to the urea group, enhancing crystallinity.
    • Brominated analogs (e.g., ) exhibit centrosymmetric hydrogen-bonded dimers (R₂²(8) motif), with dihedral angles between substituents and the phenyl ring ranging from 78° to near-planar (1.2° for methoxy groups).
  • Solubility :
    • Hydrophobic substituents (e.g., octyl chain in ) reduce aqueous solubility, while polar groups (urea, -COOH) enhance solubility in polar solvents.

Key Research Findings

  • Electronic Effects : Substituents like bromo, methoxy, and trifluoromethyl significantly alter electronic environments, influencing reactivity and intermolecular interactions .
  • Hydrogen Bonding : Ureido and carboxylic acid groups create robust supramolecular architectures, critical for crystallinity and biological targeting .
  • Toxicity Profile: Persistent DNA replication in hepatocytes (observed in ) underscores the need for substituent-specific carcinogenicity studies in ureido analogs.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(2-Ureidophenyl)acetic acid with high purity?

  • Methodology :

  • Stepwise Functionalization : Start with a phenylacetic acid precursor. Introduce the ureido group via coupling reactions (e.g., carbodiimide-mediated amidation). Optimize reaction conditions (pH, temperature, solvent polarity) to minimize hydrolysis of the urea moiety.
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) to separate by-products. Confirm purity via HPLC (C18 column, UV detection at 220–260 nm) and elemental analysis .
  • By-product Mitigation : Monitor reaction progress using TLC or LC-MS to identify intermediates. Adjust stoichiometry of reagents (e.g., urea derivatives) to avoid excess unreacted starting materials .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the phenylacetic acid backbone and ureido substituents. Key signals include aromatic protons (δ 6.8–7.5 ppm) and urea NH protons (δ 5.5–6.5 ppm, broad) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in methanol/water). Refine the structure using SHELXL to resolve bond lengths and angles, particularly the planar urea group and its hydrogen-bonding interactions .
  • FT-IR Spectroscopy : Confirm urea C=O stretching (~1640–1680 cm1^{-1}) and N–H bending (~1500–1550 cm1 ^{-1}) .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing substituents to the phenyl ring be addressed?

  • Strategies :

  • Directing Groups : Utilize meta-directing groups (e.g., –COOH in phenylacetic acid) to guide electrophilic substitution. For bromination, acetic acid as a solvent enhances regioselectivity for the ortho position relative to the carboxylic acid group .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict electron density distribution and identify reactive sites. Compare with experimental results to refine synthetic pathways .
  • Protection/Deprotection : Temporarily protect the urea group (e.g., with Boc) during harsh reactions to prevent undesired side reactions .

Q. How should researchers resolve contradictions in crystallographic data during refinement?

  • Data Handling :

  • Outlier Rejection : Use statistical filters (e.g., FCF_filter) to exclude reflections with I/σ(I)<2I/\sigma(I) < 2. Apply absorption corrections (SADABS) to mitigate intensity errors .
  • Hydrogen Bonding Analysis : Identify R22(8)R_2^2(8) dimer motifs (common in carboxylic acids) using SHELXL. Validate H-atom positions via riding models and Uiso(H)=1.2Ueq(C)U_{iso}(H) = 1.2U_{eq}(C) .
  • Validation Tools : Cross-check with PLATON or CCDC Mercury to detect missed symmetry or disordered atoms .

Q. What experimental optimizations reduce by-products in urea-functionalized acetic acid syntheses?

  • Optimization Approaches :

  • Catalyst Screening : Test TEMPO/NaBr systems for oxidation steps to enhance yield and reduce side products (e.g., over-oxidation to nitro groups) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve urea coupling efficiency, while protic solvents (e.g., ethanol) favor crystallization.
  • Temperature Control : Lower reaction temperatures (0–5°C) minimize thermal decomposition of intermediates .

Methodological Best Practices

Q. What are best practices for analyzing hydrogen-bonding networks in urea derivatives?

  • Protocol :

  • Crystallographic Refinement : Use SHELXL to model O–H···O and N–H···O interactions. Calculate hydrogen-bond geometry (distance: 2.6–3.0 Å; angle: 150–180°) .
  • Thermal Ellipsoids : Visualize displacement parameters to assess dynamic disorder in hydrogen-bonded dimers (e.g., urea NH groups may exhibit higher mobility) .
  • Comparative Studies : Benchmark against similar structures (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) to identify conserved motifs .

Q. How should discrepancies between spectroscopic and computational data be reconciled?

  • Resolution Workflow :

  • Error Analysis : Quantify titration errors (e.g., ±13.6% in acetic acid assays due to pipetting inaccuracies) and propagate uncertainties in NMR integration .
  • DFT Benchmarking : Compare calculated 13C^{13}C-NMR chemical shifts with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve agreement .
  • Multi-Technique Validation : Cross-validate using X-ray (absolute configuration), IR (functional groups), and elemental analysis (C/H/N ratios) .

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